![molecular formula C18H23N5O3S B2376026 N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide CAS No. 2380171-27-5](/img/structure/B2376026.png)
N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as MPAPA and has been studied extensively for its biological activity.
Mécanisme D'action
The mechanism of action of MPAPA involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. The compound also interacts with proteins in the brain that are involved in the formation of beta-amyloid plaques, reducing their accumulation and potentially slowing the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
MPAPA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, reduce the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAPA in lab experiments is its potential therapeutic applications in treating various diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on MPAPA include studying its potential use in combination therapy with other drugs, exploring its effects on other diseases, and conducting clinical trials to assess its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of MPAPA and its potential side effects.
Méthodes De Synthèse
The synthesis of MPAPA involves the reaction of 4-(4-chlorosulfonylphenyl) piperidine with 4-(4-methylpyrimidin-2-ylamino) benzoic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
MPAPA has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-14(24)21-15-3-5-17(6-4-15)27(25,26)23-11-8-16(9-12-23)22(2)18-7-10-19-13-20-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMOZEJRURMCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
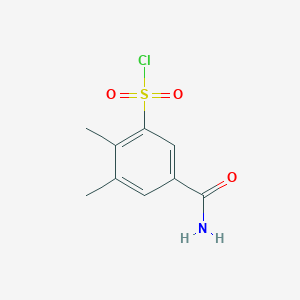
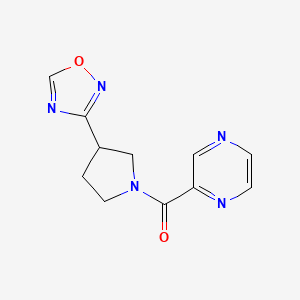
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)
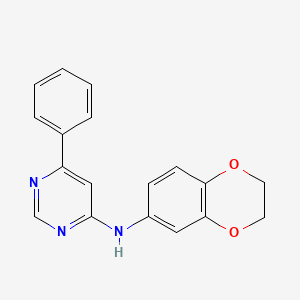
![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
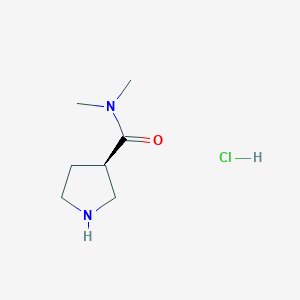
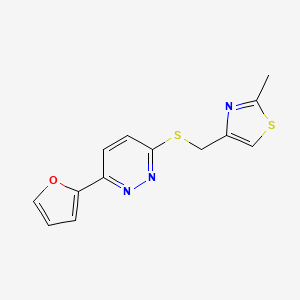

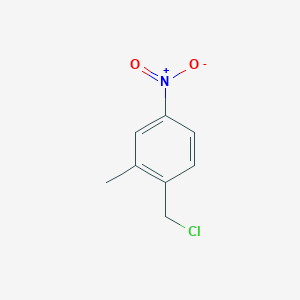
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)

